REACTION_CXSMILES
|
Br[CH2:2][CH:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]>C(O)C>[CH2:4]([CH:3]([CH2:6][CH3:7])[CH2:2][NH:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH3:5]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC(CC)CC
|
Name
|
|
Quantity
|
5.06 mL
|
Type
|
reactant
|
Smiles
|
NCCCCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the resulting residue was diluted with dichloromethane (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was partitioned with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with dichloromethane (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CNCCCCO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |